Desmethylastemizole
Overview
Description
Desmethylastemizole is a member of benzimidazoles . It is the principal metabolite of Astemizole , a potent, long-acting, and selective histamine H1-antagonist .
Synthesis Analysis
Desmethylastemizole was found to be an efficient ligand molecule based on ligand-target interaction . It is known that molecular changes in apoptotic genes due to mutation may cause disruption of the apoptotic pathway resulting in an abrupt increase in cell proliferation .Molecular Structure Analysis
Desmethylastemizole has a molecular formula of C27H29FN4O . The molecular weight is 444.5 g/mol . It has been found to interact efficiently with target proteins based on molecular docking analysis .Chemical Reactions Analysis
The activation strain or distortion/interaction model is a tool to analyze activation barriers that determine reaction rates . For bimolecular reactions, the activation energies are the sum of the energies to distort the reactants into geometries they have in transition states plus the interaction energies between the two distorted molecules .Physical And Chemical Properties Analysis
Desmethylastemizole is a member of benzimidazoles . It has a molecular formula of C27H29FN4O and a molecular weight of 444.5 g/mol . The IUPAC name is 4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol .Scientific Research Applications
Proarrhythmic Effects : Desmethylastemizole is known to block delayed rectifier potassium (K+) channels, which can lead to action potential prolongation and early afterdepolarizations in cardiac cells. This blocking effect on the repolarizing K+ current iKr is associated with the proarrhythmic effects observed in patients taking astemizole, such as QT prolongation and torsade de pointes (Vorperian et al., 1996).
Blockade of HERG Potassium Channels : Desmethylastemizole and its metabolites can block HERG (human ether-à-go-go-related gene) K+ channels, which are crucial for cardiac repolarization. This effect can lead to long QT syndrome, a condition that increases the risk of irregular heartbeats and sudden cardiac death (Zhou et al., 1999).
Interaction with Itraconazole : The metabolism of astemizole and its metabolite desmethylastemizole can be influenced by itraconazole, a commonly used antifungal medication. This interaction does not significantly change the peak concentration of astemizole but increases the systemic bioavailability of desmethylastemizole (Lefebvre et al., 2003).
Antiallergic Effects : In animal models, desmethylastemizole and other metabolites of astemizole have shown potent antiallergic effects, such as inhibiting histamine-induced contractions and bronchoconstriction (Kamei et al., 1991).
Role in First-Pass Metabolism : Desmethylastemizole is formed in the human microsomal systems of the small intestine as well as the liver, indicating the role of cytochromes P450 in the first-pass metabolism of astemizole. CYP2J2 has been identified as involved in this process (Matsumoto et al., 2002).
Pediatric Use for Allergic Disorders : Desmethylastemizole has been studied in children for the treatment of allergic disorders. The metabolite has a significant serum elimination half-life in pediatric populations (Simons et al., 1994).
Potential Anti-Malarial Properties : Desmethylastemizole has been identified as a potent inhibitor of chloroquine-sensitive and -resistant parasites in malaria. This discovery highlights the potential for repurposing existing drugs for new therapeutic uses (Chong et al., 2006).
Safety And Hazards
Future Directions
Desmethylastemizole and astemizole cause equipotent block of HERG channels, and these are among the most potent HERG channel antagonists yet studied . Because desmethylastemizole becomes the dominant compound in serum, these findings support the postulate that it becomes the principal cause of long QT syndrome observed in patients following astemizole ingestion .
properties
IUPAC Name |
4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O/c28-22-9-5-21(6-10-22)19-32-26-4-2-1-3-25(26)30-27(32)29-23-14-17-31(18-15-23)16-13-20-7-11-24(33)12-8-20/h1-12,23,33H,13-19H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGYWHSFHIMTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224058 | |
Record name | Desmethylastemizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylastemizole | |
CAS RN |
73736-50-2 | |
Record name | Desmethylastemizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73736-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylastemizole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073736502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylastemizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLASTEMIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L460QHM1YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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